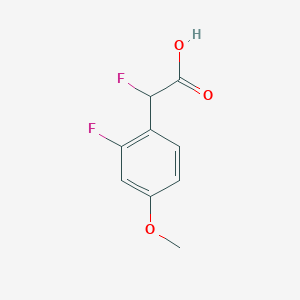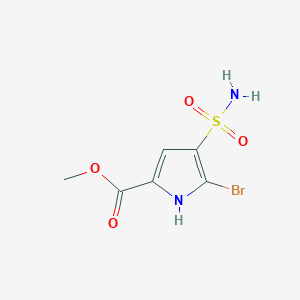
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₄O₃S It is characterized by a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a propan-2-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a cyclobutane derivative, the introduction of the hydroxy and carboxylic acid groups can be achieved through oxidation and carboxylation reactions, respectively. The propan-2-ylsulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production.
化学反応の分析
Types of Reactions
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The propan-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the propan-2-ylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Hydroxycyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl group, making it less hydrophobic.
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the hydroxy group, affecting its hydrogen bonding capability.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and solubility properties.
Uniqueness
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in research and industry.
特性
分子式 |
C8H14O3S |
|---|---|
分子量 |
190.26 g/mol |
IUPAC名 |
3-hydroxy-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
FEYQUZQXZVAGOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1(CC(C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


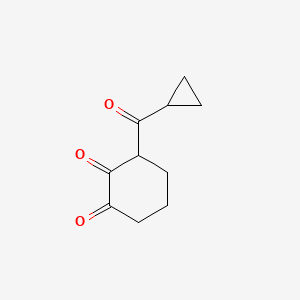
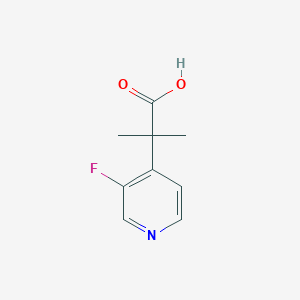
![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)

![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)
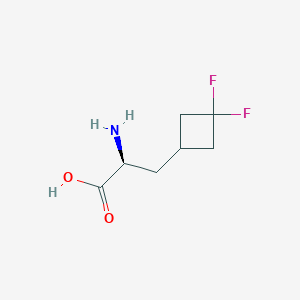

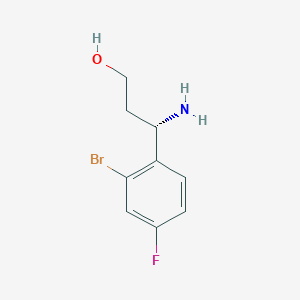
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
